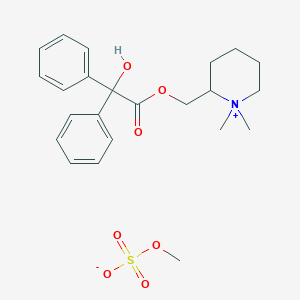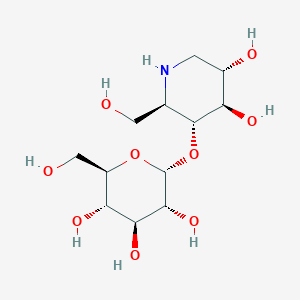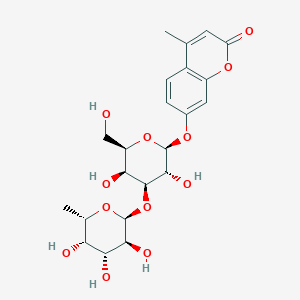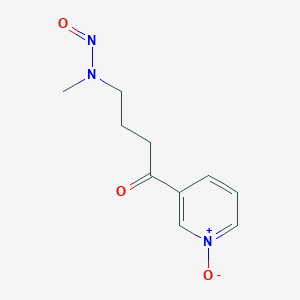
4-Nitrophenyl beta-D-cellobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl beta-D-cellobioside is a cellotriose analog and a chromogenic substrate . It is commonly used for the detection of cellulase activity . Exoglucanases, endoglucanases, and β-glucosidases hydrolyze 4-Nitrophenyl beta-D-cellobioside to yield p-nitrophenol (PNP) .
Synthesis Analysis
4-Nitrophenyl beta-D-cellobioside has been used as a substrate to assay β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community .Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl beta-D-cellobioside is C18H25NO13 .Chemical Reactions Analysis
Exoglucanase, endoglucanase, and β-glucosidase hydrolyze 4-nitrophenyl β-D-cellobioside to form p-nitrophenol (PNP) .Physical And Chemical Properties Analysis
4-Nitrophenyl beta-D-cellobioside is a powder that is soluble in water (49.00-51.00 mg/mL) and should be stored at 2-8°C . Its optical activity is [α]20/D −86±2°, c = 1% in methanol: water (2:3) and it has ≤0.05% free 4-nitrophenol .Aplicaciones Científicas De Investigación
Assay for β-D-celluliosidase or Cellobiohydrolase (Exocellulase) Activity
4-Nitrophenyl β-D-cellobioside is used as a substrate to assay β-D-celluliosidase or cellobiohydrolase (exocellulase) activity in the microbial community . This enzyme is produced by various bacteria and fungi and acts at the chains end of cellulose, resulting in the release of glucose as well as cellobiose .
Study of Endoglucanase Activity
This compound has also been used as a substrate to study the activity of endoglucanase . Endoglucanases are enzymes that cleave internal β-1,4-glycosidic bonds in cellulose, leading to the production of smaller polysaccharides .
Hydrolysis Studies
The hydrolysis of 4-nitrophenyl-beta-D-cellobioside releases 4-nitrophenol, which has distinctive absorption at 405 nm . This property can be used to study the hydrolysis mechanism of various enzymes.
Biofuel Production
Cellulases, including cellobiohydrolases, play a crucial role in the hydrolysis of cellulose, a major component of plant biomass . The hydrolysis products can be used as substrates for biofuel production .
Biorefinery Strategies
The value of cellulose as a renewable source of energy has made cellulose hydrolysis the subject of intense research and industrial interest . The use of 4-nitrophenyl-beta-D-cellobioside can aid in the development of efficient biorefinery strategies.
Protein Engineering
In protein engineering, 4-nitrophenyl-beta-D-cellobioside can be used to optimize the protein sequence encoding for enzymes like Lytic Polysaccharide Monooxygenases (LPMOs) . The engineered enzymes with higher activity and thermal stability provide a better tool for cellulose depolymerization .
Mecanismo De Acción
Cellobiohydrolases or exoglucanases are produced by various bacteria and fungi with catalytic modules belonging to families 5, 6, 7, 9, 48, and 74 glycoside hydrolases, which act at the chains end of cellulose resulting in the release of glucose as well as cellobiose . The CBH I and II work processively from reducing and nonreducing ends of the cellulose chain, respectively .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-KFRZSCGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl-beta-D-cellobioside | |
CAS RN |
3482-57-3 |
Source


|
| Record name | 4-Nitrophenyl beta-cellobioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: How does 4-Nitrophenyl β-D-cellobioside help characterize cellulases?
A: 4-Nitrophenyl β-D-cellobioside acts as a chromogenic substrate for certain cellulases. When cleaved by an enzyme, it releases 4-nitrophenol, a yellow compound that can be easily quantified by measuring its absorbance at 405 nm using a spectrophotometer. This allows researchers to assess the activity of cellulases and investigate their substrate specificity. Notably, the research articles highlight that some acid cellulases, like the one isolated from Bacillus sp. KSM-330 [], exhibit minimal activity towards 4-Nitrophenyl β-D-cellobioside, suggesting a preference for longer cellulose chains.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)